Cas no 2229158-32-9 (methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate
- EN300-1781969
- 2229158-32-9
-
- インチ: 1S/C11H17N3O2/c1-10(2)6-11(10,12)8-5-7(9(15)16-4)13-14(8)3/h5H,6,12H2,1-4H3
- InChIKey: UPILDIJZSGZXBM-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=C(C2(CC2(C)C)N)N(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 70.1Ų
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781969-5.0g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 5g |
$5900.0 | 2023-06-02 | ||
Enamine | EN300-1781969-0.5g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 0.5g |
$1954.0 | 2023-09-20 | ||
Enamine | EN300-1781969-1g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 1g |
$2035.0 | 2023-09-20 | ||
Enamine | EN300-1781969-10g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 10g |
$8749.0 | 2023-09-20 | ||
Enamine | EN300-1781969-5g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 5g |
$5900.0 | 2023-09-20 | ||
Enamine | EN300-1781969-2.5g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 2.5g |
$3988.0 | 2023-09-20 | ||
Enamine | EN300-1781969-0.05g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 0.05g |
$1709.0 | 2023-09-20 | ||
Enamine | EN300-1781969-0.1g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 0.1g |
$1791.0 | 2023-09-20 | ||
Enamine | EN300-1781969-0.25g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 0.25g |
$1872.0 | 2023-09-20 | ||
Enamine | EN300-1781969-10.0g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 10g |
$8749.0 | 2023-06-02 |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2229158-32-9): A Comprehensive Overview
Methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2229158-32-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including an amino group and a carboxylate ester, makes it a versatile candidate for further chemical modifications and biological evaluations.
The compound's structure is characterized by a pyrazole core, which is a well-known scaffold in medicinal chemistry. Pyrazole derivatives have been extensively studied for their pharmacological properties, with applications ranging from antiviral to anti-inflammatory agents. The specific substitution pattern in methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate introduces unique electronic and steric properties that could influence its biological activity. This makes it an attractive molecule for further investigation.
Recent advancements in computational chemistry have enabled the detailed analysis of such complex molecules. Molecular modeling studies suggest that the rigid cyclopropyl ring and the bulky substituents may play a crucial role in determining the compound's binding affinity to biological targets. These insights are particularly valuable in the context of rational drug design, where understanding the three-dimensional structure of a molecule is essential for optimizing its pharmacological properties.
In vitro studies have begun to explore the potential of methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate as a lead compound for various therapeutic applications. Initial assays have shown promising results in terms of interaction with certain enzymes and receptors. For instance, its ability to modulate the activity of enzymes involved in metabolic pathways has been highlighted in preliminary research. These findings are consistent with the growing interest in developing small molecules that can influence key biological processes.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, have been employed to construct the complex framework of the molecule. These synthetic methodologies not only highlight the expertise of modern chemists but also pave the way for scalable production processes.
The potential applications of methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate for the synthesis of more complex derivatives with tailored biological activities. This versatility is particularly important in drug discovery programs where libraries of diverse compounds are screened for lead candidates.
Future research directions include exploring the compound's pharmacokinetic properties and potential side effects. Detailed toxicological studies are necessary to assess its safety profile before considering clinical trials. Additionally, investigating its interactions with biological targets at the molecular level will provide deeper insights into its mechanism of action. These studies will be crucial in determining whether this compound can progress to further stages of drug development.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is transforming the way we approach drug discovery. These tools can predict the biological activity of molecules based on their structural features, significantly reducing the time and resources required for experimental validation. In this context, methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate serves as an excellent candidate for virtual screening and de novo design algorithms.
The global pharmaceutical industry continues to invest heavily in innovative compounds like methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate. This trend reflects the urgent need for new treatments to address emerging health challenges and improve patient outcomes. Collaborative efforts between academic researchers and industry scientists are essential to accelerate the development pipeline. Such partnerships can leverage expertise from various disciplines to bring novel therapeutic agents to market more efficiently.
In conclusion, methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2229158-32-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structure, combined with preliminary positive findings from in vitro studies, makes it an exciting candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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